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molecular formula C23H26ClN3 B3028643 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine CAS No. 253158-13-3

2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine

Cat. No. B3028643
M. Wt: 379.9 g/mol
InChI Key: NLAAIBGZDQFCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08608986B2

Procedure details

1-bromo-4-tert-butylbenzene (125 g, 587 mmol) and tetrahydrofuran (470 mL) were charged into a reaction vessel in an argon stream and cooled to −70° C. A n-butyllithium/hexane solution (1.6 M, 367 mL, 587 mmol) was added dropwise thereto at −70° C. over 90 minutes. After the completion of dropwise addition, the mixture was stirred at −70° C. for 2 hours to obtain a 4-tert-butylphenyllithium/THF solution. Cyanuric chloride (50.8 g, 276 mmol) and tetrahydrofuran (463 mL) were charged into another reaction vessel in an argon stream and cooled to −70° C. The 4-tert-butylphenyllithium/THF solution thus prepared was gradually added dropwise thereto, while cooled to keep the reaction temperature to −60° C. or lower. After the completion of dropwise addition, the reaction solution was stirred at −40° C. for 4 hours and at room temperature for 4 hours. The mixture was quenched by addition of water (50 mL), and tetrahydrofuran was evaporated. From this residue, the organic layer was extracted by the addition of water (1 L) and chloroform (2 L) and the organic layer was washed with water (1 L), and evaporated to dryness. This residue was dissolved in acetonitrile (600 mL), and insoluble solid was filtered off hot. The obtained filtrate was concentrated to approximately 100 mL and cooled to −70° C., and the deposited solid was collected by filtration. The collected solid was dissolved in a chloroform (200 mL)/hexane (600 mL) mixed solvent and purified by silica gel column chromatography (eluent: chloroform/hexane). The eluate was evaporated to dryness, and this residue was recrystallized from acetonitrile to obtain 2,4-di(4′-tert-butylphenyl)-6-chloro-1,3,5-triazine (41.3 g, 109 mmol).
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
463 mL
Type
solvent
Reaction Step One
Name
4-tert-butylphenyllithium THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[C:10]([C:14]1[CH:19]=[CH:18][C:17]([Li])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>O1CCCC1>[C:10]([C:14]1[CH:19]=[CH:18][C:17]([C:2]2[N:4]=[C:5]([C:21]3[CH:25]=[CH:15][C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:23][CH:22]=3)[N:7]=[C:8]([Cl:9])[N:1]=2)=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
50.8 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
463 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-tert-butylphenyllithium THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)[Li].C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at −40° C. for 4 hours and at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooled
CUSTOM
Type
CUSTOM
Details
to −60° C.
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
The mixture was quenched by addition of water (50 mL), and tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
From this residue, the organic layer was extracted by the addition of water (1 L) and chloroform (2 L)
WASH
Type
WASH
Details
the organic layer was washed with water (1 L)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in acetonitrile (600 mL)
FILTRATION
Type
FILTRATION
Details
insoluble solid was filtered off hot
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated to approximately 100 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C.
FILTRATION
Type
FILTRATION
Details
the deposited solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The collected solid was dissolved in a chloroform (200 mL)/hexane (600 mL)
ADDITION
Type
ADDITION
Details
mixed solvent
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: chloroform/hexane)
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
this residue was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC=C(C=C1)C(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 109 mmol
AMOUNT: MASS 41.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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